molecular formula C15H13ClFNO2S B2982058 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034287-61-9

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2982058
CAS RN: 2034287-61-9
M. Wt: 325.78
InChI Key: JNOVFOIGICSMOA-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H13ClFNO2S and its molecular weight is 325.78. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research conducted by Lakshminarayana et al. (2009) focused on the synthesis and characterization of a closely related compound, which was then subjected to X-ray diffraction (XRD) study. This research highlights the importance of structural analysis in understanding the properties of such compounds, which can be fundamental in determining their potential applications in various scientific domains (Lakshminarayana et al., 2009).

Isomorphism and Disorder in Structures

Swamy et al. (2013) investigated isomorphous structures, demonstrating the chlorine-methyl exchange rule. Their findings on disorder within these structures underline the complexities of synthesizing and characterizing such compounds, which is crucial for their application in material science and pharmaceutical research (Swamy et al., 2013).

Synthesis and DFT Study

Huang et al. (2021) explored the synthesis and crystal structure of boric acid ester intermediates, employing density functional theory (DFT) for structural analysis. This research provides insight into the physicochemical properties of these compounds, which could be relevant for their use in chemical synthesis and material science (Huang et al., 2021).

Applications in Polymer Solar Cells

Chen et al. (2017) developed novel alcohol-soluble conjugated polymers incorporating pyridine for use as cathode interfacial layers in polymer solar cells. This study illustrates the potential of such compounds in enhancing the efficiency of solar cells, marking a significant application in renewable energy technologies (Chen et al., 2017).

Antiestrogenic Activity

Jones et al. (1979) synthesized compounds demonstrating potent antiestrogenic activity, a finding that could have implications for the development of treatments for hormone-responsive cancers (Jones et al., 1979).

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2S/c1-20-12-3-2-9(6-11(12)17)15(19)18-5-4-13-10(8-18)7-14(16)21-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVFOIGICSMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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